
2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile, also known as MNTX, is a synthetic compound that has been developed for scientific research purposes. MNTX is a potent and selective antagonist of the mu-opioid receptor, which is a key target for the treatment of pain and addiction.
Wirkmechanismus
2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile acts as a competitive antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and reward pathways. By binding to the mu-opioid receptor, this compound prevents the activation of this receptor by endogenous opioids such as endorphins and enkephalins. This results in a decrease in the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the analgesic and euphoric effects of opioids, without affecting other physiological functions such as respiration. This compound has also been shown to reduce the development of tolerance and dependence to opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the specific effects of this receptor without affecting other opioid receptors. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve complete blockade of the mu-opioid receptor.
Zukünftige Richtungen
There are a number of future directions for research on 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile. One area of research is the development of more potent and selective mu-opioid receptor antagonists. Another area of research is the evaluation of this compound as a potential treatment for pain and addiction in humans. Additionally, this compound could be used in combination with other drugs to enhance its therapeutic effects. Finally, this compound could be used to study the role of the mu-opioid receptor in other physiological functions such as mood and stress.
Conclusion:
In conclusion, this compound is a synthetic compound that has been developed for scientific research purposes. This compound is a potent and selective antagonist of the mu-opioid receptor, which makes it a valuable tool for studying this receptor. This compound has been shown to reduce the analgesic and euphoric effects of opioids, without affecting other physiological functions such as respiration. Although there are some limitations to using this compound in lab experiments, there are a number of future directions for research on this compound.
Synthesemethoden
The synthesis of 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile involves a series of chemical reactions that start with the compound 3-methoxybenzaldehyde. This compound is reacted with 2-chloronicotinonitrile to form an intermediate product, which is then reacted with sodium hydrosulfide to produce this compound. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile has been widely used in scientific research to study the mu-opioid receptor and its role in pain and addiction. This compound has been shown to be a potent and selective antagonist of the mu-opioid receptor, which makes it a valuable tool for studying this receptor. This compound has also been used in preclinical studies to evaluate its potential as a treatment for pain and addiction.
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c1-20-9-4-2-3-8(5-9)10-6-12(14(15,16)17)19-13(21)11(10)7-18/h2-6H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEBFYWXMCLTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2527945.png)
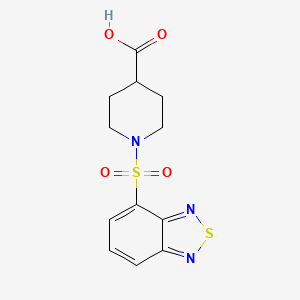
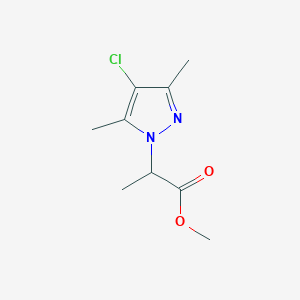
![4,4,4-Trifluoro-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2527951.png)
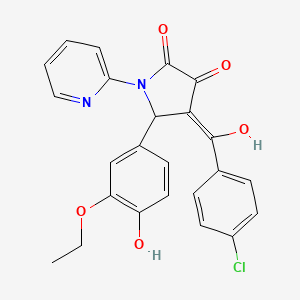
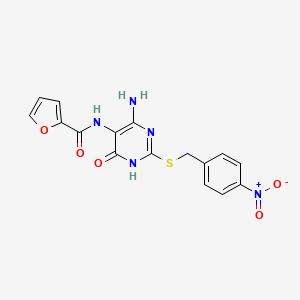
![5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527958.png)
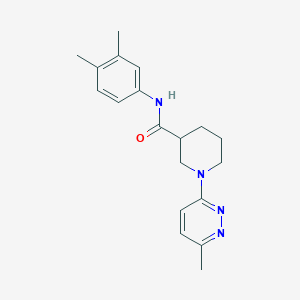


![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide](/img/structure/B2527964.png)

![N-(furan-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B2527966.png)
![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)
